3-Aminophenylacetic acid
Overview
Description
Synthesis Analysis
Research into the synthesis of 3-Aminophenylacetic acid and its derivatives focuses on efficient methods for production and modification to enhance its utility in further applications. For example, enantioselective synthesis methods have been developed for β-amino acid derivatives, highlighting the importance of 3-Aminophenylacetic acid in constructing complex molecules with high precision (Zhu, Chen, & Zhang, 1999).
Molecular Structure Analysis
The molecular structure of 3-Aminophenylacetic acid has been explored through various spectroscopic methods. Studies utilizing Density Functional Theory (DFT) calculations have provided insights into the molecule's stable conformers, vibrational spectra, and the effects of conformation and intermolecular hydrogen bonding on its fundamental bands (Akkaya, Balci, Goren, & Akyuz, 2015).
Chemical Reactions and Properties
The chemical reactivity of 3-Aminophenylacetic acid is central to its utility in synthesizing polymers and other organic molecules. For instance, its electropolymerization has been studied to create supportive films for biomolecule immobilization in biosensors, demonstrating the compound's versatility (Ferreira, Machado, Tiago, Madurro, & Abrahão, 2012).
Physical Properties Analysis
Investigations into the physical properties of 3-Aminophenylacetic acid and its derivatives, such as solubility in various solvents and pH-dependent behaviors, have been conducted to understand better its applications in different chemical environments. The solubility characteristics and pH responses of its hexafluorosilicate derivatives have been specifically studied, providing valuable data for its use in potential anti-caries agents (Lytvynchuck, Hrytsiuk, & Gelmboldt, 2022).
Chemical Properties Analysis
The compound's chemical properties, such as its ability to participate in hydrogen bonding and its reactivity in various chemical reactions, are crucial for its application in synthesis and material science. The formation of complex structures, like diblock copolymer nano-objects stabilized by poly(amino acid methacrylate), showcases the adaptability and functional significance of 3-Aminophenylacetic acid in advanced materials research (Ladmiral, Charlot, Semsarilar, & Armes, 2015).
Scientific Research Applications
Enantioselective Amino Acid Separation : The 3-amino derivative of beta-cyclodextrin (CD3NH2) is effective in separating phenylalanine and tyrosine racemates by ligand exchange capillary electrophoresis, demonstrating a promising method for enantioselective amino acid separation (Cucinotta et al., 2004).
Capillary Electrophoresis of Amino Acids : Free zone capillary electrophoresis can effectively separate 3-carboxyphenyl-substituted amino acids into their enantiomers. This method is suitable for amino acid oxidase and decarboxylase assays (Bjergegaard et al., 1999).
Biological Significance and Therapeutic Uses : R,-diamino acids and their derivatives, including 3-aminophenylacetic acid, have diverse biological significance. They have potential applications in fuel cells, motion propelling, and food chemistry (Viso et al., 2011).
Antimicrobial Activity : Derivatives of 4-aminophenylacetic acid show promising antimicrobial activity. This is particularly notable when synthesized using (dioxoisoindolin-2-yl)phenylacetic acid as a key intermediate (Bedair et al., 2006).
Antiinflammatory Agents : Substituted 2-aminophenylacetic acid derivatives demonstrate increased anti-inflammatory activity, with the 3-benzoyl series being particularly potent in vivo (Walsh et al., 1982).
Dopamine Metabolism : Monoamine oxidase, crucial in dopamine metabolism in the brain, shows capacity for the plausible inactivation rate of dopamine in this tissue. This is relevant considering the role of phenylacetic acid derivatives in neurological contexts (Rosengren, 1960).
Amyloid-like Fibrils Formation : Synthetic peptides containing 3-aminophenylacetic acid form amyloid-like fibrils. These share common structural features with neurodegenerative diseases like Alzheimer's and Prion-protein diseases, indicating potential significance in understanding these conditions (Maji et al., 2002).
Safety And Hazards
3-Aminophenylacetic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-(3-aminophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKZLBLGHBCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931848 | |
Record name | (3-Aminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophenylacetic acid | |
CAS RN |
14338-36-4 | |
Record name | (3-Aminophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14338-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Aminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.